molecular formula C15H13NS B1681646 2,2-Diphenylethyl isothiocyanate CAS No. 34634-22-5

2,2-Diphenylethyl isothiocyanate

Cat. No.: B1681646
CAS No.: 34634-22-5
M. Wt: 239.3 g/mol
InChI Key: HCMJWOGOISXSDL-UHFFFAOYSA-N
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Description

2,2-Diphenylethyl isothiocyanate is a chemical compound with the molecular formula C15H13NS . It is used for research purposes .


Synthesis Analysis

Isothiocyanates, including this compound, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed, which involves the reaction of isocyanides with elemental sulfur and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The exact mass is 239.07700 .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 239.33500, a density of 1.03g/cm3, a boiling point of 160ºC, and a melting point of 36ºC . The flash point is 193ºC .

Scientific Research Applications

Synthesis and Characterization

2,2-Diphenylethyl isothiocyanate is a chemical of interest in the synthesis and characterization of novel compounds. For example, the study by Wallach et al. (2015) focuses on the preparation and characterization of diphenidine and its isomers, highlighting the utility of this compound in creating substances with potential dissociative effects, similar to those of ketamine, in rat hippocampal slices (Wallach et al., 2015).

Antiproliferative Effects

Isothiocyanates, including compounds structurally related to this compound, have been studied for their antiproliferative effects. A study on benzyl isothiocyanate and phenethyl isothiocyanate demonstrated their ability to inhibit DNA synthesis and induce G2/M phase cell cycle arrest, suggesting a potential mechanism through which these compounds might exert anticancer effects (Visanji et al., 2004).

Reactivity and Complex Formation

The diverse reactivity of rhenium(V) oxo imido complexes with isothiocyanates, leading to a variety of rare structural motifs in rhenium coordination complexes, was explored by Lohrey et al. (2020). This research highlights the potential of isothiocyanates in complex formation and their reactivity towards different substrates (Lohrey et al., 2020).

Optoelectronic Properties

Research into the synthesis and properties of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, as done by Wang et al. (2006), showcases the application of diphenylethyl isothiocyanate derivatives in developing materials with potential optoelectronic applications (Wang et al., 2006).

Anodic Thiocyanation and Isothiocyanation

Levy and Becker (2015) studied the one-pot anodic thiocyanation and isothiocyanation of alkenes, illustrating the chemical versatility and applications of isothiocyanates in organic synthesis and chemical modifications (Levy & Becker, 2015).

Mechanism of Action

Target of Action

The primary target of 2,2-Diphenylethyl Isothiocyanate (DPEITC) is the p53 gene . This gene frequently undergoes mutations in human cancers, which can disable wild-type (WT) p53 activity and render the p53 mutants oncogenic .

Mode of Action

DPEITC can inhibit the growth of different subtypes of breast cancer cells, irrespective of p53 mutant-type, via mutant p53 rescue . It acts synergistically with the topoisomerase inhibitors doxorubicin and camptothecin . Furthermore, DPEITC suppresses multi-drug resistance 1 and ETS1, which have been shown to play a role in chemoresistance .

Biochemical Pathways

DPEITC induces apoptosis by rescuing p53 mutants . The rescued p53 mutants induce apoptosis by activating canonical WT p53 targets and delaying the cell cycle . DPEITC also acts synergistically with doxorubicin and camptothecin to inhibit proliferation and induce apoptosis .

Pharmacokinetics

It is known that isothiocyanates, in general, exhibit linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They also undergo reversible metabolism and capacity-limited hepatic elimination .

Result of Action

The result of DPEITC’s action is the inhibition of the growth of cancer cells and the induction of apoptosis . It also suppresses multi-drug resistance 1 and ETS1, which contribute to chemoresistance .

Action Environment

Environmental factors such as temperature and humidity can influence the stability and efficacy of DPEITC . For example, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling DPEITC . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Safety and Hazards

2,2-Diphenylethyl isothiocyanate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

Properties

IUPAC Name

(2-isothiocyanato-1-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NS/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMJWOGOISXSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN=C=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188204
Record name 2,2-Diphenylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34634-22-5
Record name 2,2-Diphenylethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034634225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diphenylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34634-22-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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